DL-Histidine

Vue d'ensemble

Description

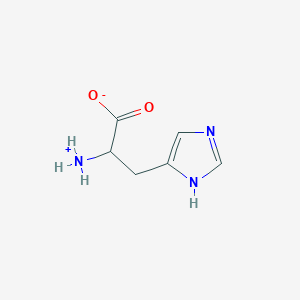

DL-Histidine is a racemic mixture of the D- and L- forms of histidine, an essential amino acid with the molecular formula C₆H₉N₃O₂. Histidine plays a crucial role in the biosynthesis of proteins and is involved in various metabolic processes. It is a precursor to histamine, a vital compound in immune responses, gastric acid secretion, and neurotransmission.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DL-Histidine can be synthesized through several methods, including chemical synthesis and microbial fermentation. One common chemical synthesis involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to produce histidine.

Industrial Production Methods: In industrial settings, this compound is often produced via microbial fermentation using genetically modified strains of Escherichia coli. These strains are engineered to overproduce histidine by eliminating feedback inhibition mechanisms and optimizing metabolic pathways .

Analyse Des Réactions Chimiques

Types of Reactions: DL-Histidine undergoes various chemical reactions, including:

Oxidation: Histidine can be oxidized to form urocanic acid, which is involved in skin immune responses.

Reduction: Histidine can be reduced to form histamine, a compound involved in allergic reactions and neurotransmission.

Substitution: Histidine can participate in substitution reactions, particularly in the formation of metal complexes due to its imidazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Enzymatic decarboxylation using histidine decarboxylase.

Substitution: Metal ions such as copper or zinc, which form complexes with the imidazole ring.

Major Products:

Urocanic acid: from oxidation.

Histamine: from reduction.

Metal-histidine complexes: from substitution reactions.

Applications De Recherche Scientifique

Nutritional and Health Applications

1.1 Role in Human Health

L-Histidine is recognized as an essential amino acid that plays critical roles in various physiological processes. It is involved in:

- Proton Buffering : The imidazole side chain of histidine can accept or donate protons, making it vital for maintaining pH balance in biological systems. This property is particularly beneficial during strenuous exercise where lactic acid accumulation occurs .

- Metal Ion Chelation : Histidine can bind metal ions such as iron, copper, and zinc, which is crucial for enzymatic functions and metabolic processes. For instance, it plays a role in hemoglobin and myoglobin function by facilitating oxygen transport .

- Antioxidant Activity : DL-Histidine exhibits antioxidant properties by scavenging reactive oxygen and nitrogen species. This activity is enhanced when histidine is part of dipeptides like carnosine .

1.2 Clinical Applications

This compound supplementation has been investigated for various health conditions:

- Neurological Disorders : Research suggests potential benefits in conditions like Alzheimer's disease due to its role in neurotransmitter regulation .

- Muscle Performance : Studies have indicated that histidine supplementation may help reduce fatigue during intense physical activity .

- Organ Preservation : this compound is utilized in solutions for organ preservation during transplantation, owing to its buffering capacity and ability to stabilize cellular structures .

Biochemical Applications

2.1 Chiral Ligand Exchange

This compound serves as a chiral ligand in various biochemical assays, particularly in capillary electrophoresis. It aids in evaluating the efficiency of chiral separation techniques, which are crucial for the pharmaceutical industry where the enantiomeric purity of drugs is paramount .

2.2 Interaction with Metal Complexes

Research has shown that this compound can form stable complexes with metal ions, which can be utilized in developing new materials or catalysts. For example, studies on the adsorption of this compound on metal ferrocyanides indicate its potential use in stabilizing biomolecules .

Material Science Applications

3.1 Nanotechnology

This compound has been explored as a component in nanocarrier systems for drug delivery. Its ability to respond to pH changes makes it suitable for designing smart drug delivery systems that release therapeutic agents in response to the acidic environment of tumors .

3.2 Crystallization Studies

This compound has been used in crystallization studies to investigate chiral selectivity upon coordination with metal centers like zinc chloride. This research contributes to understanding how amino acids interact with metals at the molecular level, which is essential for developing new materials with specific properties .

Case Study 1: Histidine Supplementation in Athletes

A study involving athletes showed that supplementation with L-histidine improved endurance performance by enhancing muscle pH buffering capacity during high-intensity exercise.

Case Study 2: Organ Preservation Solutions

Clinical trials demonstrated that solutions containing this compound significantly improved the viability of organs during cold storage prior to transplantation compared to standard preservation solutions.

Mécanisme D'action

DL-Histidine exerts its effects through various mechanisms:

Comparaison Avec Des Composés Similaires

L-Histidine: The L-isomer of histidine, which is biologically active and involved in protein synthesis.

D-Histidine: The D-isomer, which is less common and not typically found in proteins.

Histamine: A decarboxylated form of histidine involved in immune responses and neurotransmission.

Uniqueness of DL-Histidine: this compound is unique due to its racemic nature, containing both D- and L- forms. This makes it useful in studies requiring non-specific chirality and in applications where both isomers are needed for specific interactions or reactions.

Activité Biologique

DL-Histidine, a racemic mixture of the L- and D-forms of histidine, is a non-essential amino acid that plays significant roles in various biological processes. This article examines its biological activity, focusing on its metabolic pathways, physiological functions, and therapeutic potential, supported by data tables and relevant research findings.

Overview of Histidine

Histidine is crucial for numerous physiological functions, including:

- Proton buffering : Stabilizes pH levels in biological systems.

- Metal ion chelation : Binds metal ions, influencing enzymatic activities.

- Antioxidant properties : Scavenges reactive oxygen species.

- Histamine precursor : Involved in the synthesis of histamine, a vital neurotransmitter.

Metabolism of this compound

Histidine metabolism involves several key pathways:

- Deamination : Histidine is converted to urocanic acid via histidase.

- Decarboxylation : Leads to the production of histamine through histidine decarboxylase.

- Formation of Peptides : Histidine participates in the synthesis of dipeptides like carnosine.

Table 1: Key Enzymes in Histidine Metabolism

| Enzyme | Reaction Type | Product |

|---|---|---|

| Histidase | Deamination | Urocanic acid |

| Histidine decarboxylase | Decarboxylation | Histamine |

| Carnosine synthase | Peptide formation | Carnosine |

Physiological Functions

This compound exhibits various biological activities:

- Neurotransmission : As a precursor to histamine, it plays a role in neurotransmission and immune responses.

- Muscle Performance : Supplementation may enhance muscle endurance and recovery by affecting amino acid metabolism and protein synthesis.

Case Study: Effects on Muscle Performance

A study involving rats assessed the impact of different doses of histidine on muscle performance and amino acid profiles:

- Low Dose (0.5 g/L) : Increased food intake and body weight; no significant changes in muscle protein content.

- High Dose (2 g/L) : Elevated plasma levels of glucose and ammonia; increased chymotrypsin-like activity indicating enhanced proteolysis.

Table 2: Amino Acid Concentrations in Plasma Post-Supplementation

| Amino Acid | Control (mmol/L) | Low HIS (mmol/L) | High HIS (mmol/L) |

|---|---|---|---|

| Glutamate | 0.5 | 0.6 | 0.8 |

| Alanine | 0.4 | 0.5 | 0.7 |

| Ammonia | 0.1 | 0.1 | 0.3 |

Therapeutic Potential

Research suggests that this compound supplementation may benefit various health conditions:

- Neurological Disorders : Potential role in managing conditions like Alzheimer's disease due to its antioxidant properties.

- Metabolic Syndrome : May improve glucose metabolism and reduce insulin resistance.

- Inflammatory Conditions : Exhibits anti-inflammatory effects, making it a candidate for treating conditions like arthritis.

Case Study: Histidine in Inflammatory Bowel Disease

A clinical trial explored the effects of histidine supplementation in patients with inflammatory bowel disease (IBD):

- Results : Significant reduction in inflammatory markers and improved patient-reported outcomes were observed after eight weeks of supplementation with this compound.

Safety and Toxicity

While this compound is generally considered safe, some concerns include:

- Hepatic Effects : High doses may lead to liver enlargement and altered ammonia metabolism, particularly in individuals with pre-existing liver conditions.

- Histaminergic Reactions : As a precursor to histamine, excessive supplementation could potentially lead to allergic reactions or exacerbate conditions like asthma.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDVDQJCIGZPNO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Record name | histidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Histidine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26062-48-6 | |

| Record name | L-Histidine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26062-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9023126 | |

| Record name | L-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |

| Record name | Histidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Histidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Histidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1421/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Fairly sol in water; insol in alcohol and ether; decomp 251-252 °C; specific optical rotation (c= 2 in 3 moles of HCl): +8.0 deg at 26 °C/D /Monohydrochloride/, SOL IN WATER; DECOMP AT 245 °C (ALSO REPORTED AS 196 °C); SPECIFIC OPTICAL ROTATION (C= 2) +47.6 DEG AT 20 °C/D /L-HISTIDINE DIHYDROCHLORIDE/, Insol in common neutral solvents except water, Insoluble in ethyl ether, acetone; slightly soluble in ethanol, In water, 4.56X10+4 mg/l @ 25 °C, 45.6 mg/mL, Soluble in water; Insoluble in ether, Slightly soluble (in ethanol) | |

| Record name | Histidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-HISTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Histidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Histidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1421/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Histidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Since the actions of supplemental L-histidine are unclear, any postulated mechanism is entirely speculative. However, some facts are known about L-histidine and some of its metabolites, such as histamine and trans-urocanic acid, which suggest that supplemental L-histidine may one day be shown to have immunomodulatory and/or antioxidant activities. Low free histidine has been found in the serum of some rheumatoid arthritis patients. Serum concentrations of other amino acids have been found to be normal in these patients. L-histidine is an excellent chelating agent for such metals as copper, iron and zinc. Copper and iron participate in a reaction (Fenton reaction) that generates potent reactive oxygen species that could be destructive to tissues, including joints. L-histidine is the obligate precursor of histamine, which is produced via the decarboxylation of the amino acid. In experimental animals, tissue histamine levels increase as the amount of dietary L-histidine increases. It is likely that this would be the case in humans as well. Histamine is known to possess immunomodulatory and antioxidant activity. Suppressor T cells have H2 receptors, and histamine activates them. Promotion of suppressor T cell activity could be beneficial in rheumatoid arthritis. Further, histamine has been shown to down-regulate the production of reactive oxygen species in phagocytic cells, such as monocytes, by binding to the H2 receptors on these cells. Decreased reactive oxygen species production by phagocytes could play antioxidant, anti-inflammatory and immunomodulatory roles in such diseases as rheumatoid arthritis. This latter mechanism is the rationale for the use of histamine itself in several clinical trials studying histamine for the treatment of certain types of cancer and viral diseases. In these trials, down-regulation by histamine of reactive oxygen species formation appears to inhibit the suppression of natural killer (NK) cells and cytotoxic T lymphocytes, allowing these cells to be more effective in attacking cancer cells and virally infected cells. | |

| Record name | Histidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Needles or plates, COLORLESS | |

CAS No. |

71-00-1 | |

| Record name | L-Histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Histidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QD397987E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-HISTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Histidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

287 °C (decomp), MP: 80 °C; anhydrous, mp: 140 °C /monohydrate/, 287 °C | |

| Record name | Histidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-HISTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Histidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of DL-Histidine?

A1: this compound has the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, research has explored the terahertz absorption spectra of this compound, revealing distinct peaks compared to its enantiomer, L-Histidine. These differences are attributed to variations in intermolecular interactions. [] Further studies utilized infrared (IR) spectroscopy and density functional theory (DFT) calculations to investigate the vibrational characteristics and electronic properties of this compound in both solid and aqueous phases. []

Q3: How does the chirality of histidine affect its interaction with other molecules?

A3: Research shows that chirality plays a significant role in the interactions of histidine with other molecules. For instance, studies on copper(II)-histidine complexes in frozen solutions using electron-nuclear double resonance (ENDOR) spectroscopy revealed that the hyperfine coupling of Hα can serve as a signature for histamine coordination where both the amino and imino nitrogens of the same molecule bind to copper(II). [] Furthermore, studies on the interaction of platinum and tungsten ferrocyanides with this compound, DL-Threonine, and DL-Valine showed that the adsorption behavior varied depending on the amino acid and pH, highlighting the influence of chirality on these interactions. []

Q4: Are there any structural differences between L-Histidine and this compound crystals?

A4: Yes, the crystal structures of L-Histidine and this compound differ. In this compound crystals, the molecules are nearly fully extended but adopt a different conformation compared to the chemically identical L-Histidine molecules in their respective crystal lattices. [] This difference in conformation can influence the packing and intermolecular interactions within the crystal structures.

Q5: Can this compound be used to induce the biosynthesis of specific compounds?

A5: Research suggests that this compound can effectively induce the biosynthesis of prodigiosin in non-proliferating Serratia marcescens cells. [, ] It was found to be the most effective among various amino acids tested, resulting in a significant yield of prodigiosin. Interestingly, the addition of DL-Methionine further enhanced this biosynthesis.

Q6: Does this compound impact zinc metabolism?

A7: Research suggests that zinc deficiency in rats alters histidine metabolism. Zinc-deficient rats exhibited increased oxidation of radiolabeled histidine and altered incorporation into proteins of various organs. [] These findings highlight the role of zinc in regulating histidine metabolism, particularly through the urocanic acid pathway.

Q7: Have computational methods been used to study this compound?

A8: Yes, DFT calculations have been instrumental in predicting the electronic properties of this compound in the liquid phase. These calculations provided insights into the HOMO and LUMO energies and the HOMO-LUMO energy gap, aiding in the understanding of its electronic behavior. []

Q8: What is the role of X-ray charge densities in understanding this compound?

A9: Experimental X-ray charge densities obtained from low-temperature data have been crucial in analyzing intermolecular interactions and lattice energies of this compound crystals. These analyses provided insights into the electrostatic contributions to the intermolecular interactions, which were found to be significant compared to the nonelectrostatic components. [, ]

Q9: Can this compound be used in the synthesis of specific materials?

A10: Yes, research shows that this compound can act as a template and ligand in the solvothermal synthesis of a new layered zinc phosphate, (C6H10N3O2)Zn2(HPO4)(PO4)·H2O. [] This compound exhibits photoluminescence and demonstrates the potential of using this compound in synthesizing novel materials with specific properties.

Q10: How does this compound influence the crystallization of zeolites?

A11: this compound has been successfully employed as a buffer in the liquid-phase hydrothermal synthesis of Dodecasil 3C, a pure silica zeolite. Its presence affects the silica chemistry, leading to the formation of large, single crystals of Dodecasil 3C. [] This control over crystal size and morphology highlights the potential of this compound in tailoring material properties for specific applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.